molecular formula C13H20N2O B2452279 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine CAS No. 1096810-46-6

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Cat. No.: B2452279
CAS No.: 1096810-46-6
M. Wt: 220.316
InChI Key: LVMISVZPIAWPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a methylamine group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(4-methoxyphenyl)piperidine.

    Methylation: Finally, the piperidine derivative is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in studies related to neurotransmitter systems, given its structural similarity to certain neurotransmitter analogs.

    Chemical Biology: The compound serves as a probe in chemical biology to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It is utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action observed in amphetamines . This interaction leads to increased levels of neurotransmitters in the synaptic cleft, thereby modulating neuronal activity and producing pharmacological effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMISVZPIAWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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